6-hydroxy-N-(5-methylisoxazol-3-yl)pyrimidine-4-carboxamide
Description
6-Hydroxy-N-(5-methylisoxazol-3-yl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a hydroxyl group at position 6 and a carboxamide group at position 4. The carboxamide nitrogen is linked to a 5-methylisoxazol-3-yl moiety, contributing to its unique electronic and steric properties.
The isoxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) introduces distinct physicochemical characteristics, such as moderate polarity and hydrogen-bond acceptor capacity.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-5-2-7(13-16-5)12-9(15)6-3-8(14)11-4-10-6/h2-4H,1H3,(H,10,11,14)(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVXLWVVWREPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(5-methylisoxazol-3-yl)pyrimidine-4-carboxamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method involves the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(5-methylisoxazol-3-yl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : It serves as a precursor in the synthesis of more complex organic compounds, facilitating the development of novel materials and pharmaceuticals.
Biology
- Antibacterial and Antifungal Properties : Research indicates that this compound exhibits potential antibacterial and antifungal activities, making it a candidate for further biological evaluations.
- Mechanism of Action : Its biological effects may arise from interactions with specific molecular targets, potentially inhibiting or activating enzymes and receptors involved in various biochemical pathways.
Medicine
- Therapeutic Potential : Ongoing studies are investigating its efficacy as a therapeutic agent for diseases such as cancer and inflammatory conditions. Preliminary results suggest it may inhibit tumor growth in xenograft models, indicating promise as an anticancer agent .
- Anti-inflammatory Activity : In vitro studies have shown that the compound can significantly reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, suggesting potential applications in treating inflammatory diseases.
Case Study on Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with 6-hydroxy-N-(5-methylisoxazol-3-yl)pyrimidine-4-carboxamide resulted in a notable reduction in tumor size compared to control groups. These findings support its potential role in cancer therapy.
Safety and Toxicity Assessment
Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for its development into clinical applications.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(5-methylisoxazol-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
6-Hydroxy-N-(4-Methylpyridin-2-yl)Pyrimidine-4-Carboxamide
This analogue () replaces the 5-methylisoxazol-3-yl group with a 4-methylpyridin-2-yl substituent. Key differences include:
- Heterocycle Type : Pyridine (six-membered, one nitrogen) vs. isoxazole (five-membered, one oxygen and one nitrogen).
- Molecular Weight : The pyridine analogue has a molecular weight of 260.25 g/mol (reported in ), whereas the target compound’s calculated molecular weight is approximately 253.25 g/mol (C₁₀H₁₀N₄O₃) .
Table 1: Structural and Physicochemical Comparison
*Calculated using molecular formula C₁₀H₁₀N₄O₃.
†Range derived from compounds.
Pyrazole-Carboximidamide Derivatives ()
These compounds (e.g., 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) share a pyrazole core but differ significantly in functionalization:
- Core Structure : Pyrazole (five-membered, two adjacent nitrogens) vs. pyrimidine (six-membered, two nitrogens).
- Functional Groups: Carboximidamide (NH-C(=NH)-NH₂) vs. carboxamide (CONH₂), altering hydrogen-bond donor/acceptor profiles.
Hypothetical Structure-Activity Relationships (SAR)
- Isoxazole vs. Pyridine : The isoxazole’s oxygen may improve target binding via hydrogen-bond interactions, whereas the pyridine’s basic nitrogen could enhance solubility.
- Hydroxyl Group : The 6-hydroxyl on the pyrimidine core likely increases hydrophilicity and acidity (pKa ~8–10), influencing bioavailability .
Research Findings and Implications
- : Pyrazole-carboximidamides with para-substituted aryl groups (e.g., 4-chloro, 4-methoxy) showed enhanced inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), suggesting substituent position and electronic properties critically modulate bioactivity .
- : The pyridine analogue’s commercial availability (priced at $8–11/g) highlights its utility as a research tool, though biological data remain undisclosed. Its structural similarity to the target compound underscores the need for comparative enzymatic assays .
Biological Activity
6-Hydroxy-N-(5-methylisoxazol-3-yl)pyrimidine-4-carboxamide is a compound belonging to the pyrimidine derivative class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanism of action, and potential therapeutic applications.
The synthesis of this compound typically involves cyclization reactions of propargylic N-hydroxycarbamates with N-alkoxycarbonyl amino ethers. This process may utilize a platinum-carbene intermediate to form regioisomeric isoxazoles . The compound's structure includes a pyrimidine ring substituted with a hydroxyl group and an isoxazole moiety, contributing to its unique chemical properties.
Anticancer Potential
Recent studies have evaluated the anticancer properties of related compounds in the oxazolo[5,4-d]pyrimidine series, which share structural similarities with this compound. For instance, compounds in this series have demonstrated significant cytotoxic activity against various cancer cell lines, including colorectal cancer cells (HT29), with some derivatives exhibiting lower half-maximal cytotoxic concentrations (CC50) than established chemotherapeutics like cisplatin .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 3g | HT29 | 58.44 | 3 |
| Cisplatin | HT29 | 47.17 | <1 |
| 5-FU | HT29 | 381.2 | <1 |
This table illustrates that compound 3g not only has comparable activity to cisplatin but also exhibits a favorable selectivity index, indicating reduced toxicity to normal cells compared to cancer cells .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is hypothesized that the compound may inhibit or activate certain enzymes and receptors, influencing pathways related to cell proliferation and apoptosis . Detailed studies are required to fully elucidate these pathways.
Additional Biological Activities
Beyond anticancer effects, preliminary research indicates that this compound may possess antibacterial and antifungal properties. Its structural features suggest potential interactions with microbial targets, although specific studies validating these activities remain limited .
Case Studies and Research Findings
Research has highlighted the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives. For example, modifications leading to increased lipophilicity or altered electronic properties can significantly impact their pharmacological profiles .
Case Study: Anticancer Activity Assessment
In vitro assays have shown that derivatives similar to this compound can activate apoptotic pathways in cancer cells while sparing normal human dermal fibroblasts (NHDFs). This selectivity is crucial for developing effective anticancer agents with minimal side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
